3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one
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Overview
Description
The compound “3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a chromen-2-one backbone, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a sulfonyl group attached to a fluorophenyl group, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group could potentially introduce some interesting electronic effects, due to the electronegativity of the sulfur and oxygen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The chromen-2-one backbone might undergo reactions typical for conjugated carbonyl compounds. The sulfonyl group could potentially be reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and methoxy groups could impact its solubility, while the conjugated system in the chromen-2-one backbone could influence its UV/Vis absorption properties .Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
- Application : This compound has been used in the synthesis of new sulfonated side-chain grafting units for proton exchange membranes (PEMs) in fuel cells. These membranes exhibit high proton conductivity, essential for efficient fuel cell operation (Kim, Robertson, & Guiver, 2008).
Fluorescence Properties
- Application : The compound demonstrates unique fluorescence properties, being almost nonfluorescent in aprotic solvents but strongly fluorescing in protic solvents. This characteristic makes it useful in developing new fluorogenic sensors (Uchiyama et al., 2006).
Degradation in Advanced Oxidation Processes
- Application : Its degradation has been studied under various advanced oxidation processes. Understanding its behavior under these conditions is crucial for environmental applications, such as water treatment and pollution control (Yang et al., 2014).
Proton Exchange Membranes with Flexible Acid Side Chains
- Application : It is utilized in the synthesis of copolymers for proton exchange membranes with flexible acid side chains. These membranes are characterized by high proton conductivity and low methanol permeabilities, making them suitable for fuel cell applications (Wang et al., 2012).
Antibacterial and Analgesic Activities
- Application : Novel derivatives of this compound have been synthesized and tested for their antibacterial and analgesic activities. These properties are explored for potential pharmaceutical applications (Rajesha et al., 2011).
Fluorescent Probes in Cell Imaging
- Application : This compound is part of a new fluorescent probe designed for cell imaging. Its ability to show significant variation in emission wavelengths makes it useful in bio-imaging and other related fields (Hu et al., 2014).
Antibacterial Effects
- Application : It is involved in the synthesis of compounds that have shown high levels of antibacterial activity against various bacterial strains. This makes it valuable in the development of new antimicrobial agents (Behrami & Dobroshi, 2019).
Redox Treatability in Chrome Mist Suppressant Solution
- Application : The treatability of this compound under various redox conditions has been studied, which is important for environmental applications, particularly in the chrome mist suppressant industry (Bao et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-21-12-4-7-14-10(8-12)9-15(16(18)22-14)23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFDZXPIDCREHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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